molecular formula C24H28N2O2 B11032112 (1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11032112
M. Wt: 376.5 g/mol
InChI Key: JMDPGTJRNZEJOP-UHFFFAOYSA-N
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Description

(1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a quinoline core with a pyrrolo ring, an imino group, and several alkyl and ethoxy substituents, making it a subject of interest for researchers in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, involving the condensation of the aniline with glycerol and an oxidizing agent like nitrobenzene.

    Introduction of the Pyrrolo Ring: The quinoline derivative can then undergo cyclization with a suitable dicarbonyl compound to form the pyrrolo ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may allow it to act as a catalyst or ligand in various organic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate after thorough biological evaluation.

Mechanism of Action

The mechanism by which (1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects would depend on its specific application. In pharmacology, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Pyrroloquinoline Derivatives: Compounds such as pyrroloquinoline quinone (PQQ), known for its role in biological redox reactions.

Uniqueness

The uniqueness of (1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)imino-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C24H28N2O2/c1-7-28-18-11-19-16(4)13-24(5,6)26-22(19)20(12-18)21(23(26)27)25-17-9-14(2)8-15(3)10-17/h8-12,16H,7,13H2,1-6H3

InChI Key

JMDPGTJRNZEJOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC(=CC(=C4)C)C)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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